molecular formula C10H14BrN B1396702 [(2-Bromo-5-methylphenyl)methyl](ethyl)amine CAS No. 1512057-46-3

[(2-Bromo-5-methylphenyl)methyl](ethyl)amine

Cat. No.: B1396702
CAS No.: 1512057-46-3
M. Wt: 228.13 g/mol
InChI Key: AGQZKVUBLLYFIO-UHFFFAOYSA-N
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Description

(2-Bromo-5-methylphenyl)methylamine is an organic compound characterized by the presence of a bromine atom, a methyl group, and an ethylamine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methylphenyl)methylamine typically involves the bromination of 5-methylbenzylamine followed by alkylation with ethylamine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of (2-Bromo-5-methylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methylphenyl)methylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide in solvents like ethanol or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media are used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include (2-Hydroxy-5-methylphenyl)methylamine or (2-Amino-5-methylphenyl)methylamine.

    Oxidation Reactions: Products include [(2-Bromo-5-methylphenyl)methyl]ketone or [(2-Bromo-5-methylphenyl)methyl]aldehyde.

    Reduction Reactions: The major product is (2-Methylphenyl)methylamine.

Scientific Research Applications

(2-Bromo-5-methylphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Comparison with Similar Compounds

(2-Bromo-5-methylphenyl)methylamine can be compared with similar compounds such as:

  • (2-Bromo-4-methylphenyl)methylamine
  • (2-Bromo-6-methylphenyl)methylamine
  • (2-Chloro-5-methylphenyl)methylamine

Uniqueness

The unique positioning of the bromine and methyl groups in (2-Bromo-5-methylphenyl)methylamine confers distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

N-[(2-bromo-5-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-3-12-7-9-6-8(2)4-5-10(9)11/h4-6,12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQZKVUBLLYFIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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